molecular formula C13H14N2O3 B8410513 1-[4-(Methoxymethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid

1-[4-(Methoxymethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8410513
M. Wt: 246.26 g/mol
InChI Key: VZCYXXICWHIECN-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

1N Aqueous solution of sodium hydroxide (7.0 ml) was added at room temperature to a solution of 1-[4-(methoxymethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (401 mg) in ethanol (14 ml) and stirred at 70° C. for two hours. After completion of the reaction, ethanol was evaporated, water and 1N hydrochloric acid aqueous solution was added therein and the precipitated solid was collected by filtration to give the titled compound (314 mg) as a white solid.
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
1-[4-(methoxymethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[N:10][N:11]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][O:21][CH3:22])=[CH:16][CH:15]=2)[C:12]=1[CH3:13])=[O:7])C>C(O)C>[CH3:22][O:21][CH2:20][C:17]1[CH:16]=[CH:15][C:14]([N:11]2[C:12]([CH3:13])=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=[N:10]2)=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-[4-(methoxymethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
401 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)COC
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
water and 1N hydrochloric acid aqueous solution was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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